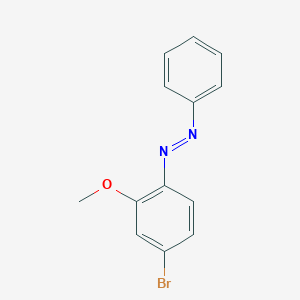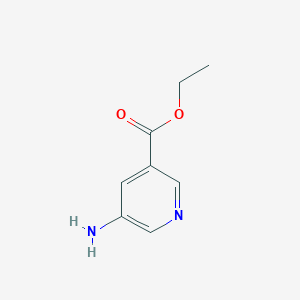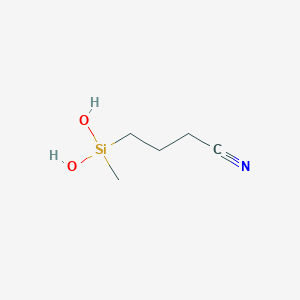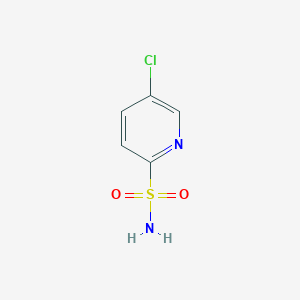
Triphenyl(propyl)phosphonium
Overview
Description
Triphenyl(propyl)phosphonium is a useful research compound. Its molecular formula is C21H23BrP+ and its molecular weight is 386.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
- Synthesis of Highly Substituted Imidazoles : Triphenyl(propyl-3-sulphonyl)phosphonium toluenesulfonate is used as an efficient and reusable catalyst for synthesizing substituted imidazoles (Shaterian, Ranjbar, & Azizi, 2011).
- Preparation of Pyrano[2,3-d]pyrimidine Derivatives : Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide is an effective Brønsted-acidic ionic liquid catalyst for the synthesis of barbituric acids and pyrano[2,3-d]pyrimidine derivatives (Karami, Momeni, & Albadi, 2019).
Mitochondrial Targeting
- Mitochondria-Targeted Uncoupler : A compound linking decyl-triphenyl-phosphonium to fluorescein has been developed. It accumulates in energized mitochondria and stimulates mitochondrial respiration, showing potential interest against oxidative stress-related diseases (Denisov et al., 2014).
Environmental Applications
- SO2 Absorption in Flue Gas : Phosphonium-based deep eutectic solvents, including propyl-triphenyl phosphonium bromide, show high efficiency and reversibility in low-concentration SO2 absorption, beneficial for industrial flue gas desulfurization (Zhao et al., 2021).
Chemical Synthesis and Reactions
Synthesis of Bismuth Complexes : Triphenyl(propyl)phosphonium iodide is used in synthesizing complexes like [Ph3PrP]4+[Bi4I16]4−, demonstrating its role in creating complex molecular structures (Sharutin, Egorova, Klepikov, & Sharutina, 2010).
Electrophilic Substitution Reactions : Triphenyl phosphonium perchlorate acts as a catalyst in the imino Diels–Alder reaction, aiding in the synthesis of pyranoquinoline, furoquinoline, and phenanthridine derivatives (Nagarajan, Chitra, & Perumal, 2001).
Analytical Chemistry
- Analytical Applications : Triphenyl phosphonium perchlorate and similar organo-phosphonium cations have applications in analytical chemistry, particularly in reactions and analysis involving oxy-anions, halo-, and thiocyanato-anionic complexes (Bowd, Burns, & Fogg, 1969).
Mechanism of Action
Target of Action
Triphenyl(propyl)phosphonium primarily targets the mitochondria of cells . Mitochondria, often referred to as the powerhouse of the cell, play a crucial role in energy production and metabolism. They are also involved in several other processes such as cell proliferation and apoptosis .
Mode of Action
This compound is a delocalized lipophilic cation that easily accumulates in the mitochondria via the endocytosis mechanism due to the decreased mitochondrial membrane potential of the cell . This compound can inhibit mitochondrial respiration and cell proliferation, and induce reactive oxygen species (ROS) and mitophagy .
Biochemical Pathways
The compound affects the biochemical pathways related to mitochondrial respiration and cell proliferation. It inhibits these pathways, leading to a decrease in energy production and cell growth. Additionally, it induces the production of ROS and mitophagy, which are processes involved in cell death and recycling of cellular components .
Result of Action
The action of this compound leads to several cellular effects. It enhances the antiplatelet effect of certain compounds, leading to a decrease in platelet activity . It also increases basal respiration, collagen-induced respiration, ATP-independent respiration, and reduces ATP-dependent respiration and non-mitochondrial respiration .
Safety and Hazards
Future Directions
There is a growing interest in the use of phosphonium-based ionic liquids in various applications such as separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . Developments in the confinement of phosphines within micro- or nano-environments are also being explored .
Biochemical Analysis
Biochemical Properties
Triphenyl(propyl)phosphonium interacts with various enzymes, proteins, and other biomolecules. For instance, it has been conjugated with curcumin to synthesize Mitocurcumin (MitoC), which has shown broad-spectrum bactericidal activity .
Cellular Effects
This compound influences cell function in several ways. For example, MitoC, a derivative of this compound, has demonstrated efficient bactericidal activity against multidrug-resistant Staphylococcus aureus and Streptococcus pneumoniae .
Molecular Mechanism
The molecular mechanism of this compound involves extensive membrane damage, which is considered the primary mechanism of its bactericidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid bactericidal action, as assessed by in vitro time-kill assay against B. subtilis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be safe without any significant effect on haematological, biochemical parameters, and inflammatory responses at an oral administration of 250 mg/kg body weight .
Metabolic Pathways
Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting its involvement in membrane-related metabolic pathways .
Subcellular Localization
Its conjugate MitoC has been shown to cause extensive membrane damage, suggesting that it may localize to the cell membrane .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Triphenyl(propyl)phosphonium can be achieved through the quaternization of Triphenylphosphine with 1-bromopropane.", "Starting Materials": [ "Triphenylphosphine", "1-bromopropane", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Dissolve 8.6 g of Triphenylphosphine and 8.2 g of Sodium hydride in 200 mL of Diethyl ether.", "Add 20 mL of 1-bromopropane to the reaction mixture and stir for 18 hours at room temperature.", "After 18 hours, filter the mixture and evaporate the solvent under reduced pressure.", "Dissolve the residue in 50 mL of Methanol and add 30 mL of water.", "Filter the resulting precipitate and wash it with water.", "Dry the product under vacuum to obtain Triphenyl(propyl)phosphonium as a white solid." ] } | |
CAS No. |
15912-75-1 |
Molecular Formula |
C21H23BrP+ |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
triphenyl(propyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
InChI Key |
XMQSELBBYSAURN-UHFFFAOYSA-N |
SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
| 15912-75-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical role of Triphenyl(propyl)phosphonium bromide in organic synthesis?
A1: this compound bromide is commonly employed as a Wittig reagent precursor. [, ] This means it reacts with strong bases to generate a phosphorus ylide, which can then undergo Wittig reactions with aldehydes or ketones. This reaction is a valuable tool for forming carbon-carbon double bonds in a controlled manner, allowing chemists to synthesize complex molecules with specific stereochemistry. []
Q2: Can you describe the structure of this compound bromide and how it influences its reactivity?
A2: this compound bromide consists of a central phosphorus atom bonded to three phenyl groups and one propyl group. [] The phosphorus atom carries a positive charge, making the compound a phosphonium salt. This positive charge, combined with the electron-withdrawing nature of the phenyl groups, makes the alpha-hydrogen on the propyl group relatively acidic. This acidity is crucial for ylide formation in the presence of a strong base. The structure of the propyl group and the nature of the base used can influence the stereochemistry of the alkene product formed in the subsequent Wittig reaction. []
Q3: Has the crystal structure of this compound bromide been determined? If so, what insights does it provide?
A3: Yes, the crystal structure of this compound bromide has been determined by X-ray crystallography. [] At low temperatures (102 K), the propyl group adopts an extended conformation. The three phenyl rings are arranged in a propeller-like configuration around the central phosphorus atom. This arrangement is typical for triphenylphosphonium compounds and minimizes steric hindrance around the phosphorus center. [] Understanding the crystal structure can be helpful in predicting the reactivity and behavior of the compound in various chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)













